tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves the protection of piperazine and piperidine rings with tert-butyl groups. One common method involves the reaction of piperazine with tert-butyl chloroformate under basic conditions to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a protecting group in peptide synthesis .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new pharmaceuticals. It is used as an intermediate in the synthesis of drugs targeting central nervous system disorders, antimicrobial agents, and anticancer compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings provide conformational flexibility, allowing the compound to bind effectively to its targets. The tert-butyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperazine and piperidine rings, which provide a distinct structural framework. This dual-ring system offers enhanced conformational flexibility and the ability to form multiple hydrogen bonds, making it a valuable scaffold in drug design and synthesis .
Properties
IUPAC Name |
tert-butyl 3-(piperazine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-5-12(11-18)13(19)17-9-6-16-7-10-17/h12,16H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRQQABSNLPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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